

The Stability of H-Glu(OtBu)-OH: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: (S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability of L-Glutamic acid γ -tert-butyl ester (H-Glu(OtBu)-OH), a critical building block in peptide synthesis and other areas of organic chemistry. Understanding the stability of this compound under various chemical and physical conditions is paramount for its effective storage, handling, and application, ensuring the integrity and purity of final products.

Core Chemical Properties and Stability Overview

H-Glu(OtBu)-OH is a derivative of glutamic acid where the side-chain (gamma) carboxylic acid is protected as a tert-butyl ester. This protection strategy is fundamental to its widespread use, particularly in Fmoc-based solid-phase peptide synthesis (SPPS). The tert-butyl (OtBu) group's stability profile is characterized by its remarkable resistance to basic and nucleophilic conditions, coupled with its clean lability under strong acidic conditions. This orthogonality allows for the selective deprotection of the N-terminal Fmoc group with bases like piperidine, while the OtBu group remains intact on the side chain.^{[1][2]}

The stability of the OtBu ester is attributed to the steric hindrance provided by the bulky tert-butyl group, which shields the ester's carbonyl carbon from nucleophilic attack.^[3] Conversely, its acid lability stems from the mechanism of cleavage, which proceeds via a stable tertiary carbocation (the tert-butyl cation) upon protonation of the ester oxygen.^[4]

Data Presentation: Stability under Different Conditions

While extensive quantitative kinetic data for H-Glu(OtBu)-OH is not broadly published, the following tables summarize its stability profile based on established chemical principles, data from analogous compounds, and information from forced degradation studies.

Table 1: Physicochemical and Thermal Properties

Property	Value	Source(s)
CAS Number	2419-56-9	[3][5]
Molecular Formula	C ₉ H ₁₇ NO ₄	[3][5]
Molecular Weight	203.24 g/mol	[3]
Appearance	White solid/powder	[3]
Melting Point	182 °C	[3]
Boiling Point	336.4 ± 37.0 °C at 760 mmHg	[3]
Storage Temperature	2–8 °C or -20°C (Desiccate)	[3][6]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[6]
Thermal Stability	Stable up to melting point. Unprotected glutamic acid shows degradation after 30 min at 160°C.	[7][8]

Table 2: Hydrolytic Stability

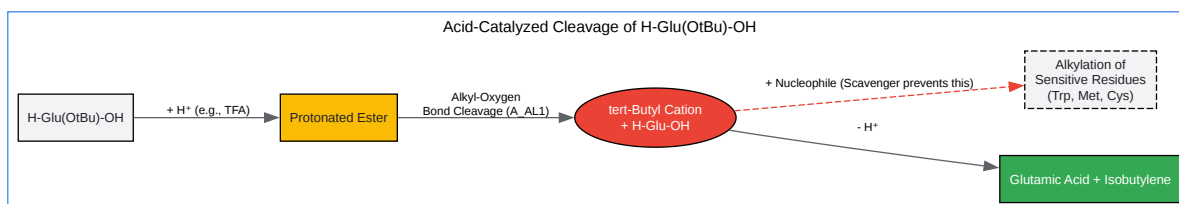
Condition	pH Range	Temperature	Expected Stability	Notes	Source(s)
Acidic	< 4	Ambient	Labile to Very Labile	Rapid cleavage with strong acids (e.g., TFA, HCl, H ₂ SO ₄). Cleavage rate is acid-dependent.	[4] [9]
Neutral	6 - 8	Ambient	Highly Stable	The ester bond is resistant to neutral aqueous conditions for extended periods.	[3]
Basic	> 9	Ambient	Highly Stable	Resistant to common bases used in peptide synthesis (e.g., 20% Piperidine in DMF).	[1] [2]
Harsh Basic	> 12	Elevated	Slow Degradation	Can be cleaved under specific non-aqueous, harsh conditions (e.g., powdered KOH in THF).	

Table 3: Chemical and Photolytic Stability

Stress Condition	Reagent/Condition	Expected Stability	Notes	Source(s)
Oxidation	3% H ₂ O ₂ (aq)	Moderately Stable	The amino acid backbone is more susceptible to oxidation than the ester. Rate of degradation is expected to be slow.	
Photostability	ICH Q1B Light Exposure	Stable	The molecule lacks a significant chromophore absorbing in the near-UV/visible range. Degradation is not expected unless photosensitizing impurities are present.	
Common Reagents	Coupling reagents (HATU, HBTU), Nucleophiles, Reducing agents (catalytic hydrogenation)	Highly Stable	The OtBu group is compatible with a wide range of reagents used in organic synthesis.	[1]

Degradation Pathways and Mechanisms

The primary and most synthetically relevant degradation pathway for H-Glu(OtBu)-OH is acid-catalyzed hydrolysis. This reaction is intentionally employed for deprotection.



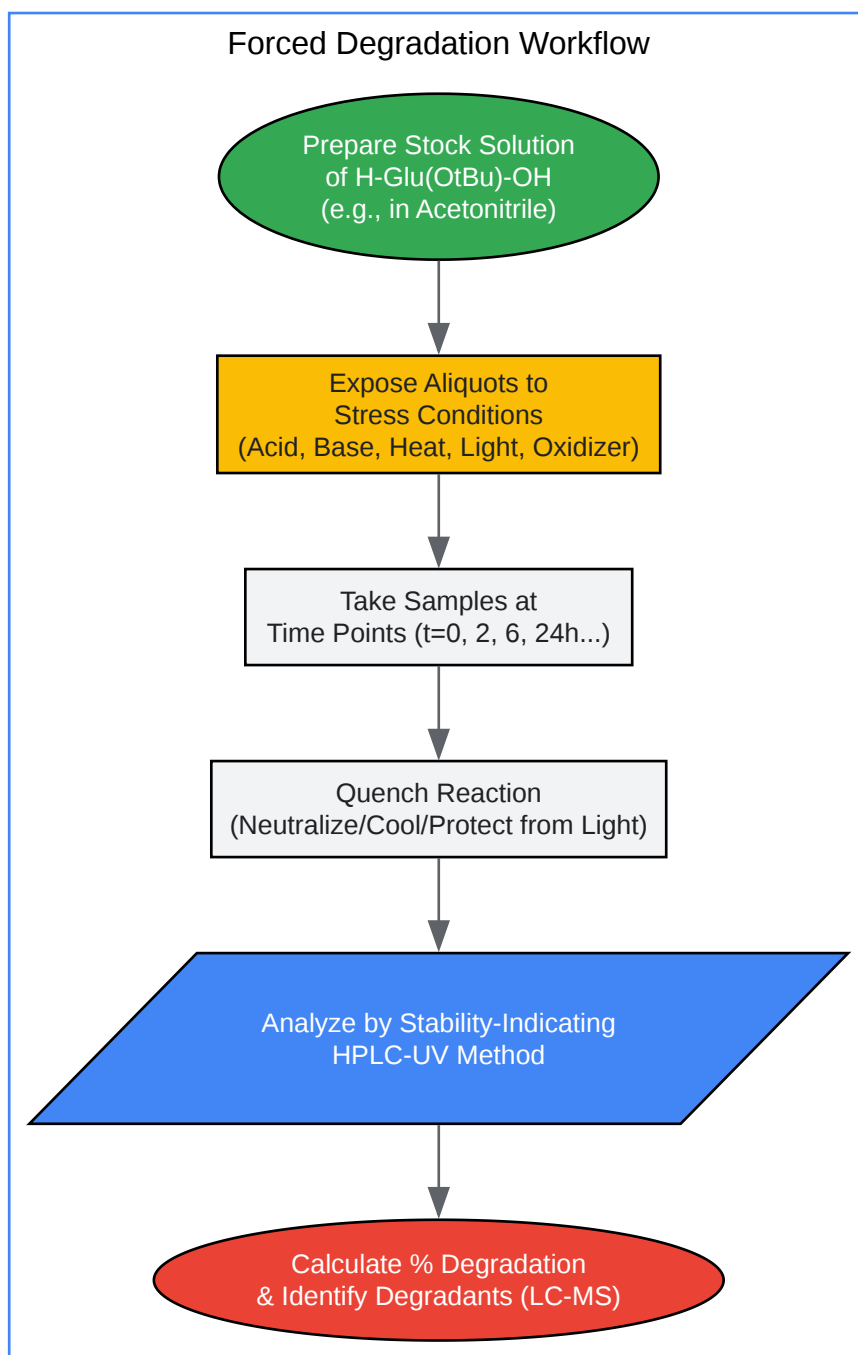
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Caption: Mechanism of acid-catalyzed cleavage of the tert-butyl ester.

Under strongly acidic conditions, the ester oxygen is protonated, leading to the cleavage of the alkyl-oxygen bond. This A_AL1-type mechanism forms glutamic acid and a stable tert-butyl carbocation.[9] This reactive carbocation can cause unwanted side reactions, such as the alkylation of nucleophilic amino acid residues (e.g., Tryptophan, Methionine). To prevent this, "scavengers" like triisopropylsilane (TIS) or water are typically included in the cleavage cocktail to trap the carbocation.

Experimental Protocols

The following are representative protocols for conducting forced degradation studies to assess the stability of H-Glu(OtBu)-OH. A stability-indicating method, typically a reverse-phase HPLC method, is required to quantify the parent compound and its degradants.



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Caption: General experimental workflow for a forced degradation study.

Protocol 1: Hydrolytic Stability (Acidic, Basic, Neutral)

- Preparation: Prepare a stock solution of H-Glu(OtBu)-OH (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile.
- Stress Conditions:
 - Acidic: Dilute the stock solution into 0.1 M HCl.
 - Neutral: Dilute the stock solution into purified water (pH ~6-7).
 - Basic: Dilute the stock solution into 0.1 M NaOH.
- Incubation: Incubate the solutions at a controlled temperature (e.g., 40 °C). Protect from light.
- Sampling: Withdraw aliquots at specified time points (e.g., 0, 2, 6, 12, 24 hours).
- Quenching: Immediately neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to stop the degradation.
- Analysis: Analyze all samples by a validated stability-indicating HPLC method to determine the remaining percentage of H-Glu(OtBu)-OH.

Protocol 2: Thermal Stability

- Solid State: Place a known amount of solid H-Glu(OtBu)-OH in a vial and store it in a calibrated oven at an elevated temperature (e.g., 80 °C).
- Solution State: Prepare a solution of H-Glu(OtBu)-OH (e.g., 1 mg/mL) in a stable solvent (e.g., DMSO or acetonitrile).
- Incubation: Store the samples at the selected temperature, protected from light.
- Sampling:
 - Solid: At each time point, dissolve a pre-weighed amount of the solid in a suitable solvent for analysis.
 - Solution: Withdraw aliquots at specified time points.

- Analysis: Analyze the samples by HPLC to quantify degradation.

Protocol 3: Oxidative Stability

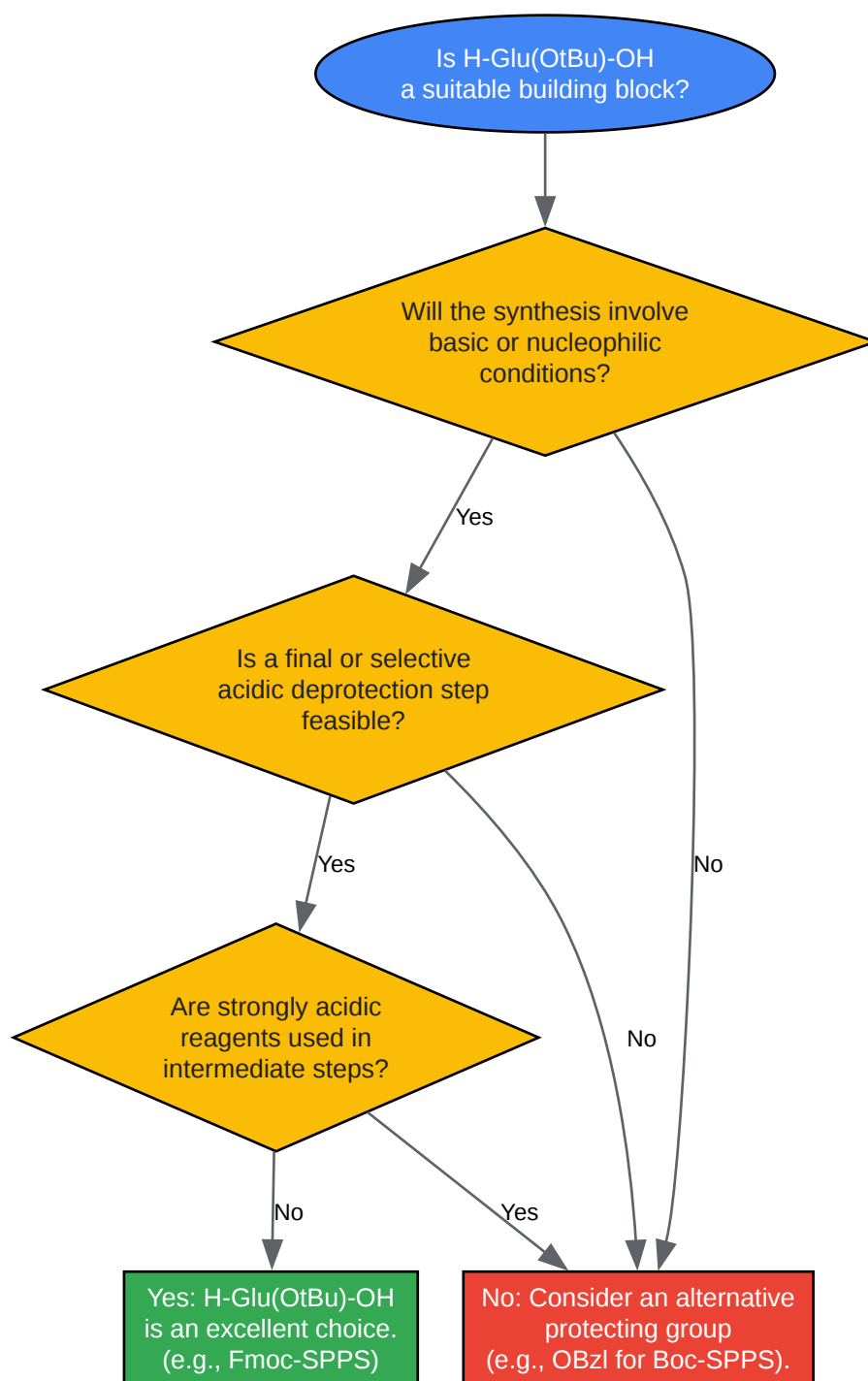
- Preparation: Prepare a solution of H-Glu(OtBu)-OH (e.g., 1 mg/mL) in a mixture of water and a co-solvent like acetonitrile.
- Stress Condition: Add hydrogen peroxide to a final concentration of 3%.
- Incubation: Store the solution at room temperature, protected from light.
- Sampling: Withdraw aliquots at specified time points.
- Analysis: Analyze the samples by HPLC. Note that some quenching of residual peroxide may be necessary before injection, depending on the HPLC method.

Protocol 4: Photostability

- Preparation: Prepare a solution of H-Glu(OtBu)-OH in a photochemically inert solvent (e.g., acetonitrile/water) in a transparent container (e.g., quartz). Prepare a "dark control" sample by wrapping an identical container in aluminum foil.
- Exposure: Place both samples in a photostability chamber and expose them to a light source compliant with ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/m²).
- Analysis: After the exposure period, analyze both the exposed and dark control samples by HPLC to differentiate between photodegradation and any thermal degradation that may have occurred.

Conclusion: A Decision Framework for Application

The stability profile of H-Glu(OtBu)-OH makes it an exceptional tool for specific synthetic strategies. Its robustness to base and most common synthetic reagents allows for complex molecular manipulations, while its predictable lability to acid provides a reliable method for deprotection.



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